molecular formula C9H9ClO B143358 3-Phenylpropionyl chloride CAS No. 645-45-4

3-Phenylpropionyl chloride

Cat. No. B143358
CAS RN: 645-45-4
M. Wt: 168.62 g/mol
InChI Key: MFEILWXBDBCWKF-UHFFFAOYSA-N
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Description

3-Phenylpropionyl chloride is a chemical compound that is related to various fields of chemical research. Although the provided papers do not directly discuss 3-phenylpropionyl chloride, they provide insights into closely related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-phenylpropionyl chloride.

Synthesis Analysis

The synthesis of related compounds such as 3-phenylpropionic acids can be achieved through the reaction of benzaldehydes with malonic acid in the presence of acetic acid and piperidine, followed by reduction with PdCl2 under microwave irradiation . This method provides a rapid and efficient route to the desired products, suggesting that similar conditions could potentially be applied to synthesize 3-phenylpropionyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-phenylpropionyl chloride, such as 3-phenylpropionic acid derivatives, has been determined using X-ray powder diffraction data . These compounds exhibit various intermolecular interactions, including hydrogen bonding, which are crucial for the stability and conformation of the molecules in the crystalline state.

Chemical Reactions Analysis

3-Phenylpropionyl chloride is expected to participate in reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The reactivity of related compounds, such as phenylpropiolic acid with sulfur chlorides, leads to the formation of dichlorocinnamic acids and other products . This indicates that 3-phenylpropionyl chloride could also react with nucleophiles to form corresponding 3-phenylpropionic derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylpropionyl chloride can be inferred from studies on similar compounds. For instance, the dimerization of arylpropiolyl chlorides has been observed, leading to a mixture of cyclobutane derivatives . This suggests that 3-phenylpropionyl chloride may also undergo dimerization under certain conditions. Additionally, the crystal and molecular structures of related compounds provide insights into the potential conformation and intermolecular interactions of 3-phenylpropionyl chloride .

Scientific Research Applications

Quality Assessment in Chemical Synthesis

3-Phenylpropionyl chloride is utilized in the development of analytical methods, particularly in the quality assessment of acyl halides. A study presented an indirect reverse phase HPLC method to monitor low-level impurities in 3-phenylpropionyl chloride. This method involves derivatization with aniline to form a stable N-anilide derivative, followed by HPLC analysis. It provides a selective, sensitive, and rugged approach for assessing the quality of acyl halides (Machado et al., 1998).

Pharmacological Research

In pharmacological research, 3-phenylpropionyl chloride has been used in the synthesis of structural analogs of ketones known for their anti-inflammatory activity. This synthesis involves a Friedel Crafts reaction, highlighting the relationship between chemical structure and pharmacological properties (Daukshas et al., 1994).

Metabolic Studies

Metabolically, 3-phenylpropionyl chloride is significant as 3-phenylpropionyl-CoA, an ester form of 3-phenylpropionic acid, is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). This relationship is crucial in understanding the metabolic pathways involved in the degradation of phenylalanine and the conditions affecting MCAD deficiency (Rinaldo et al., 1990).

Catalysis and Organic Synthesis

In the field of organic synthesis and catalysis, 3-phenylpropionyl chloride has been used as a reagent in the kinetic resolution of racemic compounds and as a precursor in various synthesis reactions. For example, it has been used in the synthesis of polymethylenedioxy-1-(3-phenylpropionyl)benzenes with anti-inflammatory properties (Chulakov et al., 2011).

Metabolic Engineering

3-Phenylpropionyl chloride is also relevant in metabolic engineering for the production of value-added chemicals like 3-hydroxypropionic acid from glucose and xylose. This is achieved through metabolic engineering of Corynebacterium glutamicum, integrating genes involved in glycerol synthesis and 3-hydroxypropionic acid production (Chen et al., 2017).

Safety And Hazards

3-Phenylpropionyl chloride is harmful if inhaled and causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

The global market for 3-Phenylpropionyl chloride was estimated to be worth a certain amount in 2023 and is forecast to reach a readjusted size by 2030 with a certain CAGR during the forecast period 2024-2030 . This suggests that there is ongoing research and potential for future applications of this chemical compound.

properties

IUPAC Name

3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEILWXBDBCWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060947
Record name Benzenepropanoyl chloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Phenylpropionyl chloride

CAS RN

645-45-4
Record name Benzenepropanoyl chloride
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Record name Benzenepropanoyl chloride
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Record name 3-Phenylpropanoyl chloride
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Record name Benzenepropanoyl chloride
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Record name 3-phenylpropionyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2-amino-2-methyl-1-propanol (4 ml, 42 mmol), CH2Cl2 (200 mL), 4-acetyl benzoic acid (1, 6.9 g, 42 mmol), EDC (1-(3-dimethylaminopropyl)-3-eythylcarbodiimide HCl, 12.1 g, 63 mmol), HOBT (N-hydroxybenzotriazole H2O, 6.4 g, 42 mmol), and Hunig's base (diisopropylethylamime, 22 mL, 126 mmol) was stirred at room temperature for 18 hours. Upon completion (TLC, LC/MS) the reaction mixture was concentrated, and the resulting residue was diluted with EtOAc (50 mL) and washed with NaHCO3 (2×40 mL) and brine (40 mL). The organic layer was dried (MgSO4), filtered, and the filtrate was concentrated. The crude material was purified by flash column chromatography (4:1:1 hexanes:EtOAc:CH2Cl2; 1:1:1 hexanes:EtOAc:CH2Cl2; 1:1 EtOAc:CH2Cl2) to remove bisacylated material. Alcohol 2 was obtained in 54% yield (5.36 g). Tetrapropylammonium perruthenate (TPAP, 387 mg, 1.1 mmol) was added portion-wise to a solution of 2 (5.36 g, 22.8 mmol), CH2Cl2 (46 mL, 2 mL/mmol), 4-methyl-morpholine N-oxide (4 g, 34.2 mmol), and molecular sieves, 4 Å activated powder (11.4 g, 500 mg/mmol) at 0° C. under N2. The reaction was allowed to warm to r.t. after 15 minutes. After 1 hour the reaction was complete (TLC) and was filtered through silca, which was eluted with EtOAc (100 mL), and the filtrate was concentrated. This yielded 4.4 g of light pink solid (3). The material was recrystallized: 1:1 Hexanes:EtOAc (5 mL), CH2Cl2 (20 mL), and MeOH (10 mL) were added portion-wise with heating and sonication. This was brought to a boil after which hexane (100 mL) was added while cooling. Crystals immediately began to precipitate as the solution was cooled. The mixture was filtered and the crystals were washed with hexane (10 mL), affording 2.46 g (46%) of 3 as off-white fluffy crystals.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
54%

Synthesis routes and methods II

Procedure details

Thionyl chloride (21.8 mL, 300 mmol) was added to a solution of 3-phenylpropionic acid (15 g, 99.9 mol) in DCM (40 mL) and was stirred overnight. The mixture was concentrated in vacuo to yield intermediate (7a), which was used in the next step without further purification.
Quantity
21.8 mL
Type
reactant
Reaction Step One
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15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 200 mL flask fitted with a stir-bar and septum with an Ar inlet was charged with hydrocinnamic acid (5.00 g, 33.3 mmol), DMF (0.1 mL), and CH2Cl2 (30 mL). To the resultant solution was added (COCl)2 (2M in CH2Cl2, 20.0 mL, 40.0 mmol) over 30 min. The mixture stirred overnight at rt, and then was concentrated in vacuo to give 5.9 g of 74 as a yellow oil (100%). HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 99% with a retention time of 5.3 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

To a 100 ml eggplant-shaped flask were added 20.0 g (133.2 mmol) 3-phenylpropionic acid and 24.5 g (205.9 mmol) thionyl chloride, a reflux condenser pipe carrying a calcium chloride drying pipe and a sodium hydroxide acidic gas absorption device was mounted, the mixture was refluxed for 1 hour under magnetic agitation, distilled under reduced pressure to remove excessive thionyl chloride to give crude 3-phenylpropionyl chloride as a pale yellow oil, which was directly used in the reaction of following step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropionyl chloride
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Reactant of Route 5
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Reactant of Route 6
3-Phenylpropionyl chloride

Citations

For This Compound
264
Citations
A Grün, DI Nagy, O Németh, Z Mucsi… - Current Organic …, 2016 - ingentaconnect.com
… We planned to study the synthesis from 3phenylpropionic acid (5) or 3-phenylpropionyl chloride (1) and phosphorus trichloride/phosphorous acid as the P-reagents in MSA or sulfolane. …
Number of citations: 7 www.ingentaconnect.com
CM Machado, SM Thomas, DF Hegarty… - Journal of liquid …, 1998 - Taylor & Francis
… low level impurities in an acyl halide, 3 -phenylpropionyl chloride, is described. The method … responses for impurities relative to the 3 -phenylpropionyl chloride. The method described is …
Number of citations: 3 www.tandfonline.com
M Lehr - Archiv der Pharmazie, 1996 - Wiley Online Library
… When reacting 5 with 3-phenylpropionyl chloride in the same molar ratio TLC control of the … Using a threefold excess of the 3-phenylpropionyl chloride a product could be separated. …
Number of citations: 16 onlinelibrary.wiley.com
VK Daukshas, PG Gaidyalis, ÉB Udrenaite… - Pharmaceutical …, 1994 - Springer
… Anhydrous A1C13 (7.3 g, 55 mmole) was added at 0-5~ to a solution of 50 mmole of the respecti~'e compound Ia-d and 9.3 g (55 mmole) of 3-phenylpropionyl chloride in 60 ml of …
Number of citations: 3 link.springer.com
Y Sasaki, H Freiser - Inorganic Chemistry, 1983 - ACS Publications
… Decanoyl chloride, 3-phenylpropionyl chloride, phenylacetyl chloride, and tert-butyl chloride were obtained commercially (Aldrich). Phenylpropionyl chloride, phenylacetyl chloride, and …
Number of citations: 83 pubs.acs.org
JC Liu, YS Yang, RY Ji - Synthetic communications, 2004 - Taylor & Francis
… Citation4b Treatment of D‐(−)‐camphorsultam with an excess of 3‐phenylpropionyl chloride … (−)‐camphorsultam with 1.1–1.5 equimolar 3‐phenylpropionyl chloride in CH 3 CN for 8–10 …
Number of citations: 8 www.tandfonline.com
JWT Seakins, G Rumsby - Studies in Inherited Metabolic Disease …, 1988 - Springer
… MATERIALS AND METHODS 3-Phenylpropionic acid and 3-phenylpropionyl chloride were purchased from Aldrich Chemical Co Ltd, Gillingham, Dorset, SP8 4JL, UK; HPLC-grade …
Number of citations: 30 link.springer.com
VK Daukshas, PG Gaidyalis, LK Labanauskas… - Pharmaceutical …, 1991 - Springer
… ml of dry dichloromethane, 48.3 g (360 mmole) of butylbenzene, and 4.8 g (36 mmole) of anhydrous AICI 3 was added at 10~ over 0.5 h 6.1 g (36 mmole) of 3-phenylpropionyl chloride. …
Number of citations: 3 link.springer.com
H Misirlioglu, R Stevens, T Meikle - Phytochemistry, 1978 - Elsevier
… Numerous attempts were made to acylate this compound with 3-phenylpropionyl chloride without success. Using AlCl, in dichloromethane dichloroethane, nitrobenzene, or …
Number of citations: 8 www.sciencedirect.com
BJ He, CQ Yin, SR Li, ZW Bai - Chirality: The Pharmacological …, 2010 - Wiley Online Library
… In our recent work, a series of dendritic chiral stationary phases (CSPs) were synthesized, in which the chiral selector was L-2-(p-toluenesulfonamido)-3phenylpropionyl chloride (…
Number of citations: 8 onlinelibrary.wiley.com

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